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molecular formula C6H7ClN2O B2972045 4-Chloro-2-(methoxymethyl)pyrimidine CAS No. 105950-89-8

4-Chloro-2-(methoxymethyl)pyrimidine

Cat. No. B2972045
M. Wt: 158.59
InChI Key: UQVFDJMABYSNMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05215990

Procedure details

47 g (335.7 mmol) of 4-hydroxy-2-methoxymethylpyrimidine (from stage a) are mixed with 210 ml of phosphorus oxychloride and stirred at 70° C. for 2 h and subsequently heated to boiling for 2.5 h. The excess phosphorus oxychloride is removed by distillation in vacuo, the residue is hydrolyzed with ice, and solid potassium bicarbonate is added to eliminate excess acid. Several extractions with methylene chloride are carried out, and the organic phase is evaporated in vacuo. The black residue is filtered through silica gel (n-heptane/ethyl acetate 1:1). 15.7 g of oil are obtained.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:10])[N:3]=1.P(Cl)(Cl)([Cl:13])=O>>[Cl:13][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([CH2:8][O:9][CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
OC1=NC(=NC=C1)COC
Name
Quantity
210 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated
WAIT
Type
WAIT
Details
to boiling for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The excess phosphorus oxychloride is removed by distillation in vacuo
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
Several extractions with methylene chloride
CUSTOM
Type
CUSTOM
Details
the organic phase is evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The black residue is filtered through silica gel (n-heptane/ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=NC(=NC=C1)COC
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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